molecular formula C22H17Br2NO2 B14973712 2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate

2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B14973712
M. Wt: 487.2 g/mol
InChI Key: VVXNQGXAAPTPPJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the reaction of 2,6-dibromo-4-methylphenol with 3-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and imino groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-methylaniline
  • 2,4-Dibromo-6-[(E)-[(4-methylphenyl)imino]methyl]phenol

Uniqueness

2,6-Dibromo-4-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of bromine atoms and imino groups in its structure differentiates it from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17Br2NO2

Molecular Weight

487.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(3-methylphenyl)iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H17Br2NO2/c1-14-6-8-17(9-7-14)22(26)27-21-19(23)11-16(12-20(21)24)13-25-18-5-3-4-15(2)10-18/h3-13H,1-2H3

InChI Key

VVXNQGXAAPTPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=CC(=C3)C)Br

Origin of Product

United States

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